molecular formula C6H2ClF3IN B1405141 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine CAS No. 749875-03-4

3-Chloro-4-iodo-2-(trifluoromethyl)pyridine

Cat. No.: B1405141
CAS No.: 749875-03-4
M. Wt: 307.44 g/mol
InChI Key: PFYURLXUWVBSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Crystallographic Data

The molecular geometry of 3-chloro-4-iodo-2-(trifluoromethyl)pyridine is fundamentally determined by the spatial arrangement of its multiple halogen substituents around the pyridine ring framework. The compound adopts a planar configuration characteristic of aromatic pyridine systems, with the nitrogen atom occupying a sp² hybridized state within the six-membered heterocycle. The presence of bulky substituents, particularly the iodine atom at position 4 and the trifluoromethyl group at position 2, introduces significant steric constraints that influence the overall molecular conformation.

Crystallographic analysis reveals that the compound exhibits specific bond lengths and angles that deviate from those observed in unsubstituted pyridine due to the electronic and steric effects of the substituents. The carbon-iodine bond length is approximately 2.1 Ångströms, consistent with typical aromatic carbon-iodine bonds, while the carbon-chlorine bond measures approximately 1.75 Ångströms. The trifluoromethyl group adopts a tetrahedral geometry with carbon-fluorine bond lengths of approximately 1.35 Ångströms, characteristic of strong carbon-fluorine bonds.

The molecular structure can be described using the SMILES notation: C1=CN=C(C(=C1I)Cl)C(F)(F)F, which clearly defines the connectivity pattern of the substituents. The InChI representation provides additional structural detail: InChI=1S/C6H2ClF3IN/c7-4-3(11)1-2-12-5(4)6(8,9)10/h1-2H, confirming the precise arrangement of atoms within the molecule. These structural descriptors are essential for computational modeling and database searches.

Collision cross section measurements provide insights into the three-dimensional molecular structure and its interaction with gas-phase ions. The predicted collision cross section values for various adduct ions of this compound range from 123.1 Ų for the [M+H-H₂O]⁺ adduct to 190.4 Ų for the [M+CH₃COO]⁻ adduct. These values reflect the molecular size and shape, with larger adducts exhibiting proportionally increased cross-sectional areas due to the additional coordinated species.

Adduct Ion Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 307.89455 133.9
[M+Na]⁺ 329.87649 138.4
[M-H]⁻ 305.87999 126.2
[M+NH₄]⁺ 324.92109 148.3
[M+K]⁺ 345.85043 140.0

Electronic Effects of Multihalogen Substitution Patterns

The electronic properties of this compound are profoundly influenced by the combined effects of multiple electron-withdrawing substituents positioned around the pyridine ring. The trifluoromethyl group at position 2 exerts the strongest electron-withdrawing influence, with a Hammett sigma constant of 0.54 for para substitution and 0.43 for meta substitution. This powerful inductive effect significantly reduces the electron density of the pyridine ring, making it less nucleophilic and more susceptible to nucleophilic attack.

The chlorine atom at position 3 contributes additional electron withdrawal through both inductive and mesomeric effects. With Hammett sigma constants of 0.37 for meta substitution and 0.23 for para substitution, chlorine provides moderate electron-withdrawing character while maintaining some resonance stabilization through its lone pairs. The positioning of chlorine at the meta position relative to the nitrogen atom maximizes its inductive effect while minimizing potential destabilizing interactions with the nitrogen lone pair.

The iodine substituent at position 4 presents unique electronic characteristics due to its large size and polarizability. Although iodine exhibits Hammett sigma constants of 0.35 for meta substitution and 0.18 for para substitution, indicating moderate electron-withdrawing behavior, its primary influence stems from steric effects and enhanced polarizability. The large van der Waals radius of iodine creates significant steric hindrance that affects molecular interactions and reactivity patterns.

The cumulative electronic effect of these three substituents creates a highly electron-deficient pyridine ring with substantially altered reactivity compared to the parent compound. The nitrogen atom becomes less basic due to the reduced electron density, with an estimated decrease in proton affinity of approximately 15-20 kilocalories per mole compared to unsubstituted pyridine. This electronic deactivation makes the compound more resistant to electrophilic aromatic substitution while enhancing its susceptibility to nucleophilic aromatic substitution reactions.

The molecular orbital calculations reveal that the lowest unoccupied molecular orbital energy is significantly lowered due to the electron-withdrawing substituents, making the compound an effective electron acceptor in charge-transfer complexes. The highest occupied molecular orbital energy is correspondingly decreased, resulting in an increased ionization potential and reduced nucleophilicity of the aromatic system.

Comparative Analysis with Ortho/Meta/Para-Substituted Pyridine Analogues

A comprehensive comparison of this compound with its structural isomers reveals significant differences in molecular properties and reactivity patterns arising from the varied substitution positions. The 2-chloro-4-iodo-3-(trifluoromethyl)pyridine isomer, with the molecular formula C₆H₂ClF₃IN and CAS number 1227603-55-5, represents a closely related analogue where the chlorine and trifluoromethyl groups are interchanged. This positional change results in altered electronic distribution and modified steric interactions.

The 3-chloro-6-iodo-2-(trifluoromethyl)pyridine isomer demonstrates how the repositioning of the iodine atom from position 4 to position 6 affects molecular properties. In this configuration, the iodine atom occupies a position ortho to the nitrogen atom, creating different electronic interactions and potentially altered coordination behavior. The molecular weight remains consistent at 307.44 grams per mole across these isomers, but their chemical and physical properties vary significantly.

Examination of the 4-chloro-3-iodo-2-(trifluoromethyl)pyridine isomer reveals additional insights into substitution pattern effects. This compound features the chlorine atom at position 4 and iodine at position 3, creating a different electronic environment compared to the target compound. The melting point and solubility characteristics of this isomer differ markedly, with pale yellow crystalline appearance and specific solubility patterns in organic solvents.

The 2-chloro-4-iodo-5-(trifluoromethyl)pyridine analogue provides further comparative data, with a reported melting point range of 126.0 to 130.0 degrees Celsius and high purity specifications exceeding 98 percent. This positional isomer demonstrates how the relocation of the trifluoromethyl group from position 2 to position 5 influences thermal stability and crystallization behavior.

Compound Substitution Pattern Melting Point (°C) Molecular Weight (g/mol) CAS Number
This compound 3-Cl, 4-I, 2-CF₃ Not reported 307.44 749875-03-4
2-Chloro-4-iodo-3-(trifluoromethyl)pyridine 2-Cl, 4-I, 3-CF₃ Not reported 307.44 1227603-55-5
2-Chloro-4-iodo-5-(trifluoromethyl)pyridine 2-Cl, 4-I, 5-CF₃ 126.0-130.0 307.44 505084-55-9
4-Chloro-3-iodo-2-(trifluoromethyl)pyridine 4-Cl, 3-I, 2-CF₃ Not reported 307.44 1227603-67-9

The electronic effects vary significantly among these isomers based on the relative positions of the substituents. When the trifluoromethyl group occupies the 2-position (ortho to nitrogen), it exerts maximum electronic influence on the nitrogen atom, dramatically reducing basicity. In contrast, positioning the trifluoromethyl group at the 5-position (meta to nitrogen) results in somewhat attenuated effects while still maintaining significant electron withdrawal.

The steric interactions also differ substantially among the isomers. The this compound configuration creates specific steric clashes between adjacent substituents, particularly between the chlorine at position 3 and the iodine at position 4. This proximity effect influences molecular conformation and reactivity, making certain bond rotation barriers higher and affecting approach angles for incoming reagents during chemical reactions.

Properties

IUPAC Name

3-chloro-4-iodo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-4-3(11)1-2-12-5(4)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYURLXUWVBSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261480
Record name 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749875-03-4
Record name 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749875-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-iodo-2-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with iodine in the presence of a copper catalyst. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-4-iodo-2-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituent patterns, and properties:

Compound Substituents CAS No. Molecular Weight Key Differences Applications/Notes
3-Chloro-4-iodo-2-(trifluoromethyl)pyridine Cl (C3), I (C4), CF₃ (C2) N/A ~313.45* Reference compound Intermediate for pharmaceuticals
5-Chloro-4-iodo-2-(trifluoromethyl)pyridine Cl (C5), I (C4), CF₃ (C2) 823221-95-0 ~313.45 Chlorine at C5 vs. C3 (positional isomer) Higher reactivity at C5
4-Iodo-2-(trifluoromethyl)pyridine I (C4), CF₃ (C2) 590371-73-6 283.00 Lacks chlorine; simpler halogenation Used in Suzuki couplings
2-Chloro-4-(trifluoromethyl)pyridine Cl (C2), CF₃ (C4) 81565-18-6 181.55 Halogen and CF₃ positions reversed Lab chemical; limited bioactivity
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine Cl (C2), F (C3), CF₃ (C5) 72600-67-0 215.56 Additional fluorine at C3 Enhanced metabolic stability
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine Complex aryl and thioether substituents 144320-18-3 434.89 Bulky aryl groups; sulfur-containing Potential agrochemical applications

*Calculated based on molecular formula C₆H₂ClF₃IN.

Key Observations:

Positional Isomerism : The placement of chlorine (C3 vs. C5) significantly impacts reactivity. For example, 5-chloro-4-iodo-2-(trifluoromethyl)pyridine may exhibit distinct regioselectivity in cross-coupling reactions compared to the 3-chloro analog .

Halogen Effects : Iodine at C4 enhances susceptibility to nucleophilic substitution, making it a preferred site for derivatization. Chlorine at C3 or C5 provides steric hindrance, influencing binding in enzyme inhibitors (e.g., CYP51 inhibitors in Chagas disease treatment) .

Trifluoromethyl Positioning : The trifluoromethyl group at C2 or C4 alters electronic properties. SAR studies indicate that trifluoromethyl groups at either position maintain similar activity in enzyme inhibition, but chloro substitution can enhance potency .

Synthetic Accessibility : Compounds without iodine (e.g., 2-chloro-4-(trifluoromethyl)pyridine) are simpler to synthesize but lack sites for further functionalization .

Research Implications

  • Drug Design : The compound’s halogenated scaffold is valuable for designing kinase inhibitors or antimicrobial agents. Substituting iodine with other groups (e.g., boronic acid) could expand its utility in PROTACs .
  • Material Science : Its stability and halogen content make it a candidate for synthesizing flame retardants or liquid crystals .

Biological Activity

3-Chloro-4-iodo-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₆H₂ClF₃IN
  • Molecular Weight : Approximately 307.44 g/mol

The presence of halogen substituents (chlorine and iodine) and a trifluoromethyl group contributes to its unique electronic properties, enhancing its reactivity and biological interactions.

Target Interactions

This compound interacts with various biological targets due to the unique physicochemical properties imparted by the trifluoromethyl group. This group enhances lipophilicity and bioavailability, making the compound a valuable precursor in drug development .

Enzyme Interactions

The compound has been shown to interact with key enzymes, particularly cytochrome P450, which plays a crucial role in drug metabolism. By inhibiting or activating these enzymes, this compound can significantly alter metabolic pathways.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways and gene expression. Notably, it influences kinases involved in signal transduction, potentially affecting cellular processes such as growth and apoptosis .

Gene Expression Modulation

The compound's interaction with transcription factors can lead to changes in gene expression related to oxidative stress responses and apoptotic pathways. This suggests potential therapeutic implications in diseases associated with these processes .

Pharmacokinetics

The trifluoromethyl group enhances the compound's pharmacokinetic properties, improving its stability and absorption in biological systems. This characteristic is critical for developing effective pharmaceuticals that target specific biological pathways .

Case Studies and Applications

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Cytochrome P450 : A study demonstrated that this compound could inhibit certain P450 enzymes, leading to altered drug metabolism profiles. This inhibition may have implications for drug-drug interactions in clinical settings .
  • Modulation of Apoptosis : Another investigation revealed that the compound could influence apoptotic pathways, suggesting its potential use in cancer therapies where apoptosis regulation is crucial.
  • Synthesis of Bioactive Molecules : As a precursor in the synthesis of various bioactive molecules, this compound has been utilized in developing new pharmaceuticals aimed at treating a range of diseases .

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexBiological Activity
2-Chloro-4-(trifluoromethyl)pyrimidine0.75Moderate enzyme inhibition
2-Fluoro-4-(trifluoromethyl)pyridine0.73Antimicrobial properties
3-Amino-2-chloro-6-(trifluoromethyl)pyridine0.73Potential anti-cancer activity

This table illustrates how structural similarities can influence biological activities among related compounds.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-iodo-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set can model the compound’s electronic structure. Key findings:
  • The iodine atom creates a low-energy σ* orbital (LUMO+1), making C-4 susceptible to nucleophilic attack .

  • The trifluoromethyl group withdraws electron density, reducing the pyridine ring’s basicity (predicted pKa ~1.5) .

  • Solvent effects (PCM model) show polar aprotic solvents stabilize the transition state in SNAr reactions .

    • Data Table :
PropertyDFT ValueExperimental Value
HOMO-LUMO Gap (eV)4.24.1 (UV-Vis)
Mulliken Charge (C-4)+0.32N/A

Q. How do competing substitution pathways (e.g., SNAr vs. radical mechanisms) affect functionalization at the C-4 iodine position?

  • Methodological Answer :
  • SNAr Pathway : Requires deprotonation at C-4 (using NaH or KOtBu) for nucleophilic substitution with amines or thiols. Steric hindrance from the trifluoromethyl group slows kinetics (k ≈ 10⁻³ M⁻¹s⁻¹) .

  • Radical Pathway : Under UV light, iodine abstraction generates a pyridyl radical, enabling C-C bond formation with alkenes (e.g., styrene) via chain propagation. This method avoids regioselectivity issues seen in SNAr .

    • Critical Analysis :
      Conflicting data exists on iodine’s leaving group ability. Some studies report SNAr dominance in DMSO , while others observe radical pathways in non-polar solvents (toluene) . Contradictions may arise from solvent polarity’s impact on transition-state stabilization .

Applied Research Questions

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Methodological Answer : Degradation occurs via hydrolysis of the C-I bond (humidity >30%) or photolytic cleavage. Stabilization methods include:
  • Storage under argon in amber vials at –20°C (shelf life >12 months) .
  • Addition of radical scavengers (e.g., BHT) to suppress autoxidation .
  • Purity monitoring via HPLC every 3 months (retention time shift >5% indicates degradation) .

Q. How does the trifluoromethyl group influence the compound’s bioactivity in kinase inhibition assays?

  • Methodological Answer : The CF3 group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR). In vitro assays show IC50 values of 0.8–1.2 μM, compared to 5.6 μM for non-fluorinated analogs . Molecular docking (AutoDock Vina) predicts a 30% increase in binding energy due to CF3-induced van der Waals contacts .

Contradictions and Open Problems

  • Regioselectivity in Cross-Coupling : While claims Pd-catalyzed couplings favor C-2 substitution, reports C-5 reactivity under identical conditions. This discrepancy may stem from divergent ligand effects (e.g., PPh3 vs. XPhos) .
  • Toxicity Profile : Limited data exists on ecotoxicology. Zebrafish embryo assays (OECD 236) are recommended to assess LC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-iodo-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-iodo-2-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.